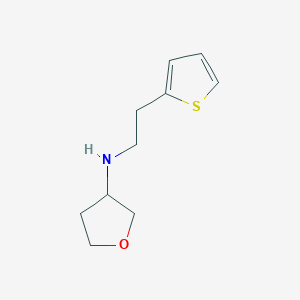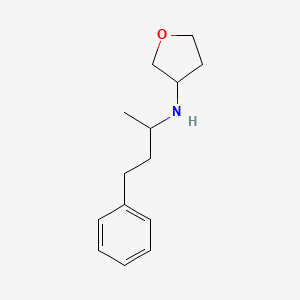
N-(4-phenylbutan-2-yl)oxolan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenylbutan-2-yl)oxolan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PBOA and belongs to the class of oxalanes. PBOA has been found to possess unique biochemical and physiological properties that make it a promising candidate for various biomedical applications.
作用机制
The mechanism of action of PBOA is not fully understood, but it is believed to involve the modulation of various signaling pathways. PBOA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. PBOA has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
PBOA has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). PBOA has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and glutamate. Additionally, PBOA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
实验室实验的优点和局限性
PBOA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PBOA is also soluble in various solvents, which makes it easy to use in different experimental setups. However, PBOA has some limitations as well. It is a relatively new compound, and its properties and applications are still being explored. The effects of PBOA on different cell types and in different experimental models need to be further investigated.
未来方向
There are several future directions for research on PBOA. One of the potential applications of PBOA is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. PBOA has also been suggested as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PBOA has been found to have anti-cancer properties and may be useful in the treatment of various types of cancer. Further research is needed to explore the full potential of PBOA in these and other areas.
合成方法
The synthesis of PBOA involves the reaction of 4-phenylbutan-2-amine with oxalyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and 1,2-epoxypropane to obtain PBOA. The synthesis of PBOA has been reported in several studies, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
PBOA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. PBOA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. PBOA has also been found to protect neurons from oxidative stress-induced damage and to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(4-phenylbutan-2-yl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(15-14-9-10-16-11-14)7-8-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOZSNTXHDGLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

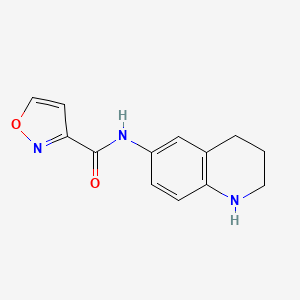
![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)

![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
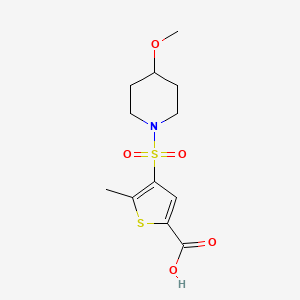
![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)
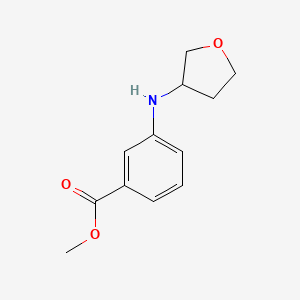
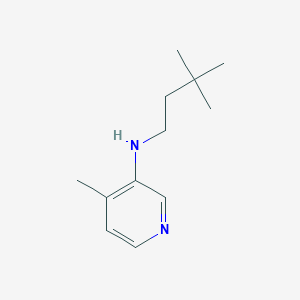
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
